molecular formula C10H10O2S B8480990 8-Methoxythiochroman-3-one

8-Methoxythiochroman-3-one

Cat. No. B8480990
M. Wt: 194.25 g/mol
InChI Key: UPBSICACNAVTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxythiochroman-3-one is a useful research compound. Its molecular formula is C10H10O2S and its molecular weight is 194.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Methoxythiochroman-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxythiochroman-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Methoxythiochroman-3-one

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

8-methoxy-4H-thiochromen-3-one

InChI

InChI=1S/C10H10O2S/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4H,5-6H2,1H3

InChI Key

UPBSICACNAVTFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SCC(=O)C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 10 g of 8-methoxy-3,4-dihydro-2H-[1]-benzothiopyran-3-carboxylic acid in 200 ml of methylene chloride is added 6.2 g of N-chlorosuccinimide in portions. After 10 minutes 60 g of silica gel is added. The reaction mixture is stirred for 15 minutes, filtered through 40 g of silica gel eluting with ether/methylene chloride (1:1). The solvent is concentrated to 100 ml, 5 ml of triethylamine and 5 g of ethyl chloroformate are added. After concentration 5 g of sodium azide in 60 ml of dimethylformamide are added and the reaction mixture is stirred for 1 hour. After dilution with water the products are extracted with ether, the ether extract is dried and evaporated to dryness; 150 ml of 10% aqueous sulfuric acid is added and the reaction mixture is heated under reflux for 2 hours. The reaction mixture is extracted with ether, the ether extract is washed with dilute sodium bicarbonate solution, dried and evaporated to dryness. Crystallization from methanol affords 8-methoxythiochroman-3-one, m.p. 60°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 10 g of 8-methoxy-3,4-dihydro-2H-[1]-benzothiopyran-3-carboxylic acid in 200 ml of methylene chloride is added 6.2 g of N-chlorosuccinimide in portions. After 10 minutes 60 g of silica gel is added. The reaction mixture is stirred for 15 minutes, filtered through 40 g of silica gel eluting with ether/methylene chloride (1:1). The solvent is concentrated to 100 ml, 5 ml of triethylamine and 5 g of ethyl chloroformate are added. After concentration 5 g of sodium azide in 60 ml of dimethylformamide are added and the reaction mixture is stirred for 1 hour. After dilution with water the products are extracted with ether, the ether extract is dried and evaporated to dryness; 150 ml of 10% aqueous sulfuric acid is added and the reaction mixture is heated under reflux for 2 hours. The reaction mixture is extracted with ether, the ether extract is washed with dilute sodium bicarbonate solution, dried and evaporated to dryness. Crystallization from methanol affords 8-methoxy-3,4-dihydro-2H-[1]-benzo-thiopyran-3-one, m.p. 60°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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